2,2,2-Trifluoroacetimidamide hydrochloride CAS number and properties
2,2,2-Trifluoroacetimidamide hydrochloride CAS number and properties
An In-Depth Technical Guide to 2-Amino-N-(2,2,2-trifluoroethyl)acetamide Hydrochloride: A Key Building Block in Modern Drug Discovery
Introduction: The Strategic Importance of Fluorinated Scaffolds
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The trifluoromethyl group, in particular, is a bioisostere for several functional groups and can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity.[1] This guide provides a comprehensive technical overview of 2-Amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride (CAS Number: 1171331-39-7), a versatile building block that leverages these desirable properties. While the user's query mentioned "2,2,2-Trifluoroacetimidamide hydrochloride," the commercially available and synthetically relevant compound that closely matches this description is 2-Amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride. This document will delve into its chemical properties, synthesis, applications, and safety protocols, offering field-proven insights for researchers, scientists, and drug development professionals.
PART 1: Core Chemical and Physical Properties
A thorough understanding of a compound's fundamental properties is critical for its effective use in synthesis and research.
Chemical Identity
| Property | Value | Source |
| Compound Name | 2-Amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride | N/A |
| CAS Number | 1171331-39-7 | [2][3][4] |
| Molecular Formula | C4H8ClF3N2O | [5] |
| Molecular Weight | 192.57 g/mol | [5][6] |
| Synonyms | No widely recognized synonyms are available. | [3][4] |
Physicochemical Data
| Property | Value | Source |
| Appearance | White solid | [7] |
| Melting Point | 220-222 °C (for the related compound 2,2,2-Trifluoroethylamine hydrochloride) | [8] |
| Boiling Point | Data not available | N/A |
| Solubility | Data not available | N/A |
| Stability | Stable under normal storage conditions. | [3] |
PART 2: Synthesis and Mechanistic Insights
The synthesis of 2-Amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride is a multi-step process that begins with the acylation of 2,2,2-trifluoroethylamine. The following protocol is a representative example of its preparation.
Experimental Protocol: A Two-Step Synthesis
Step 1: Synthesis of 2-Chloro-N-(2,2,2-trifluoroethyl)acetamide
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In a reaction flask, combine 2,2,2-trifluoroethylamine hydrochloride (100.00 g) and water (100.00 g).[7]
-
Stir the mixture and cool to -5°C using a low-temperature bath.[7]
-
Add a pre-cooled 30% aqueous sodium hydroxide solution (200.00 g) and dichloromethane (300.0 g).[7]
-
Slowly add a solution of chloroacetyl chloride (86.62 g) in dichloromethane (100 g) dropwise, maintaining the internal temperature between 0-5°C.[7]
-
Continue the reaction at 0-5°C for 1.5 hours. Monitor the reaction by Gas Chromatography (GC) until the consumption of trifluoroethylamine is complete (<0.1%).[7]
-
Allow the reaction to warm to room temperature (above 20°C) and then separate the organic and aqueous layers.[7]
-
Collect the organic phase and evaporate the solvent under reduced pressure at 40°C to yield 2-Chloro-N-(2,2,2-trifluoroethyl)acetamide as a white solid.[7]
Step 2: Synthesis of 2-Amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride
-
In a reaction flask, combine 2-Chloro-N-(2,2,2-trifluoroethyl)acetamide (120.00 g) and aqueous ammonia (960.00 g).[7]
-
Heat the reaction mixture to 40°C for 2 hours. Monitor the reaction by GC until the starting material is consumed (<0.1%).[7]
-
Evaporate the mixture to dryness under reduced pressure at 60-70°C to obtain a white solid.[7]
-
To the resulting solid, add ethyl acetate (240.00 g) and stir at room temperature for 2 hours.[7]
-
Filter the solid, wash the filter cake with ethyl acetate (50 g), and dry in a vacuum oven at 50°C for 8 hours to yield the final product, 2-Amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride.[7]
Synthesis Workflow Diagram
Caption: A two-step synthesis of the target compound.
PART 3: Applications in Drug Discovery and Medicinal Chemistry
The unique structural features of 2-Amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride make it a valuable precursor in the synthesis of complex bioactive molecules.
Role as a Pharmacophore
The 3,4-difluorophenyl moiety, a related structure, is a known pharmacophore that contributes to the biological activity of compounds by engaging in specific interactions within the binding sites of target proteins.[9] Similarly, the trifluoroethyl acetamide scaffold can be elaborated to target a range of biological entities.
Utility in Targeted Therapies
Derivatives of fluorinated acetamides have shown promise as potent inhibitors of various enzymes, particularly kinases, which are critical regulators of cellular signaling pathways.[9] Dysregulation of these pathways is a hallmark of numerous diseases, including cancer and inflammation.[9] This makes 2-Amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride a key starting material for the development of targeted therapies. For instance, chlorofluoroacetamide derivatives have been investigated as covalent inhibitors of the SARS-CoV-2 3CL protease.[10]
Logical Relationship Diagram
Caption: Structure-to-application flow for the title compound.
PART 4: Safety, Handling, and Storage
Adherence to strict safety protocols is paramount when handling any chemical intermediate.
Hazard Identification and GHS Classification
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[2][3][5] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[2][3][5] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[2][5] |
| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed[2] |
Safe Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only outdoors or in a well-ventilated area. Ensure that eyewash stations and safety showers are close to the workstation.[3][8]
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[2][3]
-
Skin Protection: Handle with gloves. Wear appropriate protective clothing to prevent skin exposure.[2][3][11]
-
Respiratory Protection: Avoid breathing dust. If ventilation is inadequate, use a NIOSH-approved respirator.[3]
-
-
Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[2][3][8]
Storage and Disposal
-
Storage: Keep the container tightly closed in a dry and well-ventilated place. Store locked up.[3][8] Recommended storage is in an inert atmosphere at room temperature.[2]
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[3]
PART 5: Spectroscopic Characterization
The structural elucidation of 2-Amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride relies on a combination of spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is expected to show signals for the two methylene (CH₂) groups and the amine (NH₂) and amide (NH) protons. The proximity of the trifluoromethyl group will likely result in complex splitting patterns for the adjacent methylene protons.
-
¹³C NMR: The carbon NMR spectrum should reveal four distinct signals corresponding to the carbonyl carbon of the amide, the two methylene carbons, and the trifluoromethyl carbon. The carbon of the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms.
-
FT-IR: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the amine and amide groups, the C=O stretching of the amide, and the strong C-F stretching vibrations.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) would confirm the molecular weight of the cation (M+H)⁺ at approximately 157.06 g/mol .
Conclusion
2-Amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride is a valuable and versatile building block in the synthesis of novel therapeutic agents. Its trifluoromethyl group offers significant advantages in modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective application in research and development. This guide provides a foundational resource for scientists working to leverage the potential of this important chemical intermediate.
References
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PubChem. (n.d.). 2-Amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride (1:1). Retrieved from [Link]
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PubChem. (n.d.). 2,2,2-Trifluoroethylamine hydrochloride. Retrieved from [Link]
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PubMed. (2022, October 27). Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease. Retrieved from [Link]
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MDPI. (2022, October 11). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]
- Biogeosciences. (2013, March 8).
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